2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a tetrahydropyridinone core substituted with a benzodioxole group, a cyano moiety, and a sulfanyl bridge. The N-(4-ethoxyphenyl)acetamide side chain confers additional steric and electronic properties.
Key structural attributes:
- Tetrahydropyridinone core: Common in bioactive molecules due to its hydrogen-bonding capacity and conformational rigidity.
- Ethoxyphenyl acetamide: May enhance solubility and modulate receptor binding.
Properties
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-yl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-2-29-16-6-4-15(5-7-16)25-22(28)12-32-23-18(11-24)17(10-21(27)26-23)14-3-8-19-20(9-14)31-13-30-19/h3-9,17H,2,10,12-13H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHSVHUZYLIAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be formed by the condensation of an appropriate aldehyde with an amine, followed by cyclization.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Ethoxyphenylacetamide Moiety: The ethoxyphenylacetamide moiety can be synthesized by reacting ethoxyphenylamine with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in the treatment of certain diseases, including cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores or functional groups. Below is a comparative analysis using available evidence:
Thiazol-4-one Derivatives (e.g., Compound 3c)
- Structure: N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I) and its tautomer (3c-A) .
- Comparison: Both compounds feature an ethoxyphenyl-acetamide group, suggesting similar solubility profiles. Unlike the tetrahydropyridinone core in the target compound, 3c utilizes a thiazolidinone ring, which may alter electronic distribution and binding affinity. This difference could influence stability and bioactivity .
| Parameter | Target Compound | Compound 3c |
|---|---|---|
| Core Structure | Tetrahydropyridinone | Thiazolidinone |
| Key Substituents | Benzodioxole, cyano, sulfanyl | Phenylimino, thiazolidinone |
| Tautomerism | Not reported | 1:1 mixture (3c-I and 3c-A) |
| Potential Bioactivity | Enzyme/receptor modulation (inferred) | Unclear (structural similarity to NSAIDs) |
Indole-Based Acetamides (e.g., Compound 6y)
- Structure : N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide .
- Comparison: Both compounds include bulky aromatic groups (benzodioxole vs. The target compound lacks the pyridinylmethyl group found in 6y, which may limit its cross-reactivity with pyridine-dependent targets.
Phenoxyacetamide Derivatives (e.g., Compounds m, n, o)
- Structure: Variants of (R/S)-N-[(stereospecific backbone)-2-(2,6-dimethylphenoxy)acetamido]-...butanamide .
- Comparison: Phenoxyacetamide derivatives prioritize stereochemical precision, unlike the target compound, which lacks chiral centers. The dimethylphenoxy group in m, n, o enhances hydrophobicity compared to the benzodioxole moiety.
Research Findings and Limitations
- Pharmacological Gaps: No direct bioactivity data (e.g., IC₅₀, binding assays) are available for the compound, limiting comparative efficacy analysis.
Biological Activity
The compound 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that incorporates a variety of functional groups, including a benzodioxole ring, a cyano group, and a tetrahydropyridine moiety. This diversity in structure suggests potential biological activities that merit investigation.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Component | Structure |
|---|---|
| IUPAC Name | 2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide |
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | 426.50 g/mol |
| InChI | InChI=1S/C22H22N4O4S/c1-28(25)20(26)21(27)22(29)30/h3-10H,11H2,1-2H3,(H4,25,26) |
Biological Activity Overview
Recent studies have indicated various biological activities associated with this compound. The following sections summarize key findings regarding its pharmacological properties.
Anticancer Activity
Research has demonstrated that compounds with similar structural features possess significant anticancer properties. For instance:
- Mechanism of Action : The benzodioxole and tetrahydropyridine components are known to interact with DNA and inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation:
- In vitro Studies : Tests indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects:
- Testing Against Bacteria : The compound exhibited activity against Gram-positive and Gram-negative bacteria in agar diffusion assays.
Case Studies
Several case studies have explored the biological efficacy of related compounds. Below are summarized findings:
| Study | Findings |
|---|---|
| Study on Benzodioxole Derivatives | Demonstrated cytotoxic effects on breast cancer cells with IC50 values in the micromolar range. |
| Research on Tetrahydropyridine Analogues | Found to inhibit the growth of various pathogenic fungi with minimal cytotoxicity towards human cells. |
| Anti-inflammatory Activity Assessment | Showed significant reduction in paw edema in animal models when administered at doses of 10 mg/kg body weight. |
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The presence of the cyano group may allow for interaction with key enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in pain and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
